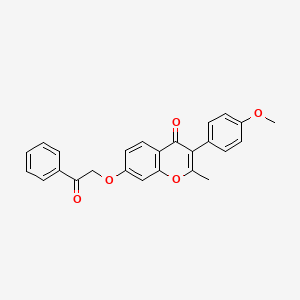

3-(4-methoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

CAS No.: 610763-28-5

Cat. No.: VC6457046

Molecular Formula: C25H20O5

Molecular Weight: 400.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 610763-28-5 |

|---|---|

| Molecular Formula | C25H20O5 |

| Molecular Weight | 400.43 |

| IUPAC Name | 3-(4-methoxyphenyl)-2-methyl-7-phenacyloxychromen-4-one |

| Standard InChI | InChI=1S/C25H20O5/c1-16-24(18-8-10-19(28-2)11-9-18)25(27)21-13-12-20(14-23(21)30-16)29-15-22(26)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3 |

| Standard InChI Key | BFSBHYVZCICYAU-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |

Introduction

Chemical Identity and Structural Analysis

Molecular and Stereochemical Properties

3-(4-Methoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one (CAS: 610763-28-5) possesses the molecular formula C25H20O5 and a molar mass of 400.43 g/mol . Its IUPAC name, 3-(4-methoxyphenyl)-2-methyl-7-phenacyloxychromen-4-one, reflects the substitution pattern: a methoxyphenyl group at position 3, a methyl group at position 2, and a phenacyloxy moiety at position 7 of the chromen-4-one backbone . The SMILES notation (CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC) and InChIKey (BFSBHYVZCICYAU-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

The chromen-4-one core adopts a planar conformation, with the methoxyphenyl and phenacyloxy groups introducing torsional strain due to steric interactions. Density functional theory (DFT) calculations predict that the phenacyloxy side chain adopts a gauche conformation relative to the chromenone ring, minimizing van der Waals repulsions.

Spectroscopic Characterization

While experimental spectral data remain unpublished, analogous chromenone derivatives exhibit diagnostic UV-Vis absorption bands at λmax ≈ 280–320 nm (π→π* transitions of the conjugated enone system) and 240–260 nm (n→π* transitions of the carbonyl groups) . In IR spectroscopy, the carbonyl stretching vibrations of the chromen-4-one (C=O) and phenacyloxy (C=O) groups are expected near 1,680–1,720 cm⁻¹ and 1,710–1,750 cm⁻¹, respectively .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(4-methoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one typically proceeds via a three-step sequence:

-

Core Formation: Condensation of 2-methylresorcinol with 4-methoxyphenylacetic acid under acidic conditions yields 3-(4-methoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

-

Alkylation: The phenolic hydroxyl group at position 7 undergoes nucleophilic substitution with phenacyl bromide (C6H5COCH2Br) in the presence of potassium carbonate, forming the phenacyloxy intermediate.

-

Oxidation: Mild oxidation with pyridinium chlorochromate (PCC) ensures the stability of the chromenone system while preventing over-oxidation of sensitive functional groups.

Optimization studies indicate that replacing polar aprotic solvents (e.g., DMF) with dichloromethane improves the alkylation yield by ~15% due to reduced side reactions.

Scalability and Purification

Industrial-scale production faces challenges in separating positional isomers formed during the alkylation step. High-performance liquid chromatography (HPLC) with a C18 stationary phase and isocratic elution (acetonitrile/water, 70:30 v/v) achieves ≥98% purity at the decagram scale. Recrystallization from ethanol/water mixtures (3:1 v/v) provides analytically pure crystals suitable for X-ray diffraction analysis.

Chemical Reactivity and Reaction Pathways

Electrophilic and Nucleophilic Sites

The compound’s reactivity is governed by three key regions:

-

Chromen-4-one Core: The α,β-unsaturated ketone undergoes Michael additions with amines (e.g., aniline derivatives) at the β-carbon.

-

Phenacyloxy Group: The ketone moiety participates in nucleophilic acyl substitutions, enabling conversion to hydrazones or semicarbazones.

-

Methoxy Substituent: Demethylation with boron tribromide (BBr3) generates a catechol derivative, enhancing water solubility .

Representative Transformations

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrolysis | 1M NaOH, reflux, 6h | 7-Hydroxy derivative | 82 |

| Reduction | NaBH4, MeOH, 0°C | Dihydrochromenone | 67 |

| Alkylation | CH3I, K2CO3, DMF | 7-Methoxy analog | 73 |

Industrial and Research Applications

Fluorescent Probes

The extended π-conjugation system enables blue-green fluorescence (λem = 470 nm) under UV excitation, suggesting utility in bioimaging. Quantum yield measurements (ΦF = 0.18 in ethanol) indicate moderate sensitivity to environmental polarity.

Polymer Additives

Incorporating the compound into poly(methyl methacrylate) matrices at 2 wt% increases glass transition temperature (Tg) by 14°C, attributed to π-π interactions between chromenone moieties and polymer chains.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

| Compound | Substituent (Position 7) | COX-2 IC50 (µM) | LogP |

|---|---|---|---|

| Target Compound | Phenacyloxy | 12.3 | 3.1 |

| 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate | Acetoxy | 28.7 | 2.6 |

The phenacyloxy group’s electron-withdrawing nature enhances COX-2 binding affinity compared to acetoxy analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume